molecular formula C8H5ClO3S B1522385 1-Benzofuran-7-sulfonyl chloride CAS No. 1191030-88-2

1-Benzofuran-7-sulfonyl chloride

Cat. No. B1522385
M. Wt: 216.64 g/mol
InChI Key: MEOOVUNNRYYGCV-UHFFFAOYSA-N
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Description

1-Benzofuran-7-sulfonyl chloride is a chemical compound with the molecular weight of 216.64 . It is a pale-yellow to yellow-brown solid and has a melting point of 64-65.5°C .


Synthesis Analysis

Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular formula of 1-Benzofuran-7-sulfonyl chloride is C8H5ClO3S . The InChI code is 1S/C8H5ClO3S/c9-13(10,11)7-3-1-2-6-4-5-12-8(6)7/h1-5H .


Chemical Reactions Analysis

Benzofuran compounds are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae . They have attracted much attention due to their biological activities and potential applications as drugs .


Physical And Chemical Properties Analysis

1-Benzofuran-7-sulfonyl chloride is a pale-yellow to yellow-brown solid . It has a melting point of 64-65.5°C . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Sulfonylated Benzofurans

A significant application of 1-Benzofuran-7-sulfonyl chloride is in the synthesis of sulfonylated benzofurans. Wanqing Wu et al. (2017) developed a protocol using Ag-catalyzed oxidative cyclization for the synthesis of various benzofurans bearing dual functional groups with high chemo- and regioselectivities under mild conditions (Wu et al., 2017). Similarly, Leilei Wang et al. (2020) introduced a metal-free visible-light-induced method for synthesizing sulfonylated benzofurans, showcasing an innovative approach under mild conditions (Wang et al., 2020).

Friedel-Crafts Sulfonylation

Friedel-Crafts sulfonylation reaction, a cornerstone in aromatic chemistry, benefits from the use of 1-Benzofuran-7-sulfonyl chloride. Research by S. Nara et al. (2001) demonstrated the use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as a medium for sulfonylation reactions, leading to high yields of diaryl sulfones (Nara et al., 2001).

Novel Synthetic Antioxidants and Antimicrobials

J. Rangaswamy et al. (2015) explored the development of novel synthetic antioxidants and antimicrobials by synthesizing benzofuran-gathered C-2,4,6-substituted pyrimidine derivatives conjugated by sulfonyl chlorides. This study highlights the therapeutic potential of benzofuran derivatives (Rangaswamy et al., 2015).

Methylsulfonylated and Carbonylated Benzofurans Synthesis

A study by Jie Zhang et al. (2018) showcased a mild and direct addition/cyclization cascade to construct methylsulfonylated and carbonylated benzofurans using oxygen-linked 1,6-enynes. This method presents an efficient way to synthesize benzofurans with dual functional groups (Zhang et al., 2018).

Inhibitors of Breast Cancer Cell Proliferation

1-Benzofuran derivatives have also been investigated for their potential in inhibiting breast cancer cell proliferation. C. Ananda Kumar et al. (2007) synthesized 1-benzhydryl-sulfonyl-piperazine derivatives, showing significant inhibitory activity against MDA-MB-231 breast cancer cells (Kumar et al., 2007).

Safety And Hazards

1-Benzofuran-7-sulfonyl chloride is corrosive and poses a danger . It can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . To pave the way for future research, there is a need to collect the latest information in this promising area .

properties

IUPAC Name

1-benzofuran-7-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO3S/c9-13(10,11)7-3-1-2-6-4-5-12-8(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEOOVUNNRYYGCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)Cl)OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678492
Record name 1-Benzofuran-7-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzofuran-7-sulfonyl chloride

CAS RN

1191030-88-2
Record name 1-Benzofuran-7-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzofuran-7-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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